N-Benzyl-4-chloroaniline

Pharmaceutical Analysis Impurity Profiling Analytical Method Validation

For analytical R&D and QC labs requiring a pharmacopeia-traceable standard, sourcing the correct isomer is critical. This compound serves as a specific reference standard for Levocetirizine ANDA submissions and commercial production QC workflows. - Established utility in HPLC/GC method validation for ANDA, with optional traceability to USP/EP standards. - Distinct para-chloro substitution ensures correct reactivity profiles; using unsubstituted or ortho/meta isomers leads to divergent results. - Solid physical state facilitates precise automated handling in high-throughput synthesis.

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 2948-37-0
Cat. No. B1207420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-chloroaniline
CAS2948-37-0
SynonymsN-benzyl-4-chloroaniline
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
InChIKeyMMEIYVXPSXIGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-chloroaniline Technical Profile & Procurement


N-Benzyl-4-chloroaniline (CAS 2948-37-0) is an N-substituted secondary amine comprising a 4-chlorophenyl group and a benzyl group attached to the nitrogen atom [1]. As a derivative of aniline with chlorine substitution at the para position, this compound serves as a building block in organic synthesis, including the preparation of more complex pharmaceutical intermediates [2]. Its structural features confer distinct physicochemical properties—solid at ambient temperature with a melting point of 46–50 °C—that differentiate it from closely related N-benzyl aniline derivatives .

N-Benzyl-4-chloroaniline Structural Differentiation


The para-chloro substitution pattern in N-Benzyl-4-chloroaniline is not interchangeable with unsubstituted N-benzylaniline or with ortho/meta chloro isomers. Electron-withdrawing para-chloro substitution modulates the electronic density on the aromatic ring, altering reactivity in subsequent transformations such as electrophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, the para-chloro configuration has been demonstrated to influence metabolic stability in hepatic microsomal systems—the compound undergoes specific oxidative debenzylation to yield benzaldehyde and 4-chloroaniline, a metabolic fate that differs substantially from N-(4-chlorobenzyl)-4-chloroaniline analogs bearing alternative substitution patterns [2]. Selection of the incorrect regioisomer or unsubstituted analog may lead to divergent reaction outcomes or compromised analytical specificity in regulated pharmaceutical applications [3].

N-Benzyl-4-chloroaniline Comparative Performance Evidence


Levocetirizine Impurity Reference Standard

N-Benzyl-4-chloroaniline is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and during commercial production of Levocetirizine [1]. The compound is provided as a reference standard with optional traceability to pharmacopeial standards (USP or EP) [1]. In this context, the compound's value proposition is its established identity as a defined impurity or process-related substance in Levocetirizine manufacturing; substitution with other N-benzylaniline derivatives lacking this regulatory precedent would compromise method specificity and compliance.

Pharmaceutical Analysis Impurity Profiling Analytical Method Validation

Catalytic Debenzylation Selectivity vs. Dibenzyl Analog

In catalytic hydrogenolysis studies using Pd/C and H₂, N-Benzyl-4-chloroaniline (the monodebenzylation product) did not accumulate to high intermediary concentrations during the debenzylation of 4-chloro-N,N-dibenzylaniline [1]. This indicates that the monobenzyl compound undergoes subsequent debenzylation more rapidly than the dibenzyl precursor under the reaction conditions. In polar solvents, both debenzylation and dehalogenation of 4-chloro-N-benzylaniline were accelerated relative to nonpolar conditions [1].

Catalytic Hydrogenolysis Protecting Group Chemistry Selective Debenzylation

Crystalline Solid vs. Liquid Analogs

N-Benzyl-4-chloroaniline is a solid at ambient temperature (20 °C) with a melting point of 46.0–50.0 °C . This contrasts with the unsubstituted analog N-benzylaniline (CAS 103-32-2), which is reported as a liquid at room temperature with a melting point of 35–38 °C [1]. The solid physical state of the para-chloro derivative facilitates accurate weighing, reduces volatility-related losses, and enables solid-phase handling that may be advantageous in automated synthesis platforms.

Physicochemical Properties Formulation Handling

Hepatic Microsomal Metabolism Pathway

Incubation of N-Benzyl-4-chloroaniline with rat hepatic microsomal preparations results in oxidative debenzylation, generating benzaldehyde and 4-chloroaniline as primary products. A diarylimine species (N-benzylidene-4-chloroaniline) was identified as a metabonate formed artifactually from these debenzylation products [1]. This metabolic pathway is distinct from that of N-(4-chlorobenzyl)-4-chloroaniline, which undergoes different oxidative transformations under comparable microsomal conditions [2].

Drug Metabolism Metabolite Identification In Vitro Metabolism

N-Benzyl-4-chloroaniline Procurement Scenarios


Levocetirizine ANDA/QC Reference Standard

N-Benzyl-4-chloroaniline is appropriate for procurement as an analytical reference standard in the development and validation of HPLC/GC methods for Levocetirizine drug substance and drug product quality control. The compound has established utility in ANDA submissions and commercial production QC workflows, with optional traceability to USP or EP pharmacopeial standards [1].

Protection-Deprotection Synthetic Intermediate

For synthetic sequences employing benzyl protecting groups on 4-chloroaniline scaffolds, N-Benzyl-4-chloroaniline may serve as either a target intermediate or a mechanistic probe. Catalytic hydrogenolysis studies demonstrate that the monobenzyl species is consumed rapidly under Pd/C hydrogenation conditions, which informs reaction monitoring and intermediate isolation strategies [2].

Metabolic Probe for Drug Discovery

In drug discovery programs exploring N-benzylaniline-derived pharmacophores, N-Benzyl-4-chloroaniline provides a defined reference compound for in vitro microsomal stability and metabolite identification studies. The established metabolic pathway—oxidative debenzylation to yield benzaldehyde and 4-chloroaniline—enables benchmarking of analog stability and metabolite profiling [3].

Building Block for Chemical Library Synthesis

N-Benzyl-4-chloroaniline serves as a versatile intermediate for the synthesis of more complex arylbenzylamine derivatives via nucleophilic substitution, cross-coupling, or further N-functionalization [4]. Its solid physical state facilitates precise weighing and automated handling in parallel synthesis and high-throughput experimentation workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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